molecular formula C17H16N2O5 B5711621 Methyl 2-[(2,5-dimethylphenyl)carbamoyl]-3-nitrobenzoate

Methyl 2-[(2,5-dimethylphenyl)carbamoyl]-3-nitrobenzoate

Cat. No.: B5711621
M. Wt: 328.32 g/mol
InChI Key: LHBISVCKLNZHLF-UHFFFAOYSA-N
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Description

Methyl 2-[(2,5-dimethylphenyl)carbamoyl]-3-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate ester and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,5-dimethylphenyl)carbamoyl]-3-nitrobenzoate typically involves multiple steps. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the formation of the carbamoyl group through a reaction with 2,5-dimethylphenyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,5-dimethylphenyl)carbamoyl]-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Methyl 2-[(2,5-dimethylphenyl)carbamoyl]-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,5-dimethylphenyl)carbamoyl]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.

    2,5-Dimethylphenacyl carbamate: Known for its photoremovable protecting group properties.

Uniqueness

Methyl 2-[(2,5-dimethylphenyl)carbamoyl]-3-nitrobenzoate is unique due to its combination of a nitrobenzoate ester and a carbamoyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2,5-dimethylphenyl)carbamoyl]-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-10-7-8-11(2)13(9-10)18-16(20)15-12(17(21)24-3)5-4-6-14(15)19(22)23/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBISVCKLNZHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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